5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Hypoxia Prodrugs Duocarmycin

This N1-methyl-5,6,7-trimethoxyindole-2-carboxylic acid is a privileged scaffold for next-generation vascular disrupting agents (VDAs) and DNA minor-groove binders. Its N1-methyl group critically enhances lipophilicity, metabolic stability, and DNA alkylation efficiency compared to non-methylated analogs, while the free carboxylic acid enables rapid SAR expansion via amide coupling. Ideal for hypoxia-selective prodrug design (HCR >240) and ADC/BNCT warhead development. One-step, quantitative-yield synthesis ensures scalable, cost-effective supply for medicinal chemistry and process R&D.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
CAS No. 190972-87-3
Cat. No. B1195754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
CAS190972-87-3
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O
InChIInChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16)
InChIKeyRJCPLLGBXJTSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 190972-87-3): Basic Properties and Availability


5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 190972-87-3) is a methylated indole-2-carboxylic acid derivative with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol [1]. It features a 5,6,7-trimethoxy substitution pattern on the indole core and an N1-methyl group [2]. The compound is commercially available as a research chemical from multiple vendors, typically supplied as a solid powder with purity specifications ranging from 97% to 98% . Its primary utility lies in serving as a synthetic intermediate or building block for more complex, biologically active molecules, particularly those within the duocarmycin and combretastatin analog families [3].

Why 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid Cannot Be Simply Replaced by an In-Class Analog


The trimethoxyindole scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution pattern and N-functionalization can have profound effects on a final compound's biological activity, target selectivity, and physicochemical properties. For instance, the N1-methyl group distinguishes CAS 190972-87-3 from the unsubstituted analog (CAS 128781-07-7), which can alter lipophilicity (cLogP), metabolic stability, and downstream coupling efficiency . Furthermore, the position of the methoxy groups (5,6,7- vs. 4,5,6-) is known to influence a compound's interaction with its biological target, such as the colchicine binding site of tubulin, and its overall potency as an antimitotic agent [1]. In the context of duocarmycin analogs, the hydrophobicity of the trimethoxyindole subunit, which can be tuned by modifications like the N1-methyl group, directly correlates with DNA alkylation efficiency and cell growth inhibition, with IC50 values varying by a factor of 10^5 based on these properties . Therefore, procurement of a specific analog like CAS 190972-87-3 is critical for ensuring the desired outcome in a defined synthetic or biological workflow, as an in-class substitution cannot guarantee comparable performance.

Quantitative Evidence Guide for Selecting 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid over Analogs


Hypoxia-Selective Cytotoxicity: Superior HCR with Neutral TMI Side Chain vs. Chloro Analogs

In a hypoxia-selective prodrug study, a 5,6,7-trimethoxyindole (TMI) containing compound (as a model for the target compound's core) demonstrated a much higher Hypoxic Cytotoxicity Ratio (HCR) compared to its chloro analog counterpart . This indicates that the neutral TMI side chain, which is present in the target compound 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid, is a critical determinant for achieving robust hypoxia-selective toxicity, a desirable feature for minimizing off-target effects in normal tissue .

Hypoxia Prodrugs Duocarmycin Cytotoxicity DNA alkylation

Selectivity for Activated vs. Quiescent Endothelial Cells: N-Methyl-5,6,7-trimethoxyindoles Outperform Colchicine and CA-4

Compounds based on the N-methyl-5,6,7-trimethoxyindole scaffold, for which the target compound is a direct precursor or analog, exhibit significantly higher selectivity for activated over quiescent human umbilical vein endothelial cells (HUVECs) than established antimitotics [1]. This differential cytotoxicity is a hallmark of effective vascular disrupting agents (VDAs).

Vascular Disrupting Agent VDA Antimitotic Tubulin Selectivity HUVEC

Broad-Spectrum Antiproliferative Activity: Potency in Low Nanomolar Range Across Diverse Cancer Lines

Optimized compounds derived from the N-methyl-5,6,7-trimethoxyindole series, which share the core structure with the target compound, demonstrate potent and broad-spectrum antiproliferative activity [1]. These compounds achieve low nanomolar IC50 values against a panel of human cancer cell lines, establishing a strong activity baseline for the scaffold.

Antiproliferative Cytotoxicity Cancer IC50 N-methylindole

Synthetic Accessibility: High-Yielding, One-Step Protocol for Rapid Procurement

A recent publication details a one-step synthesis of the title compound under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This method is highly efficient and robust, providing a clear advantage over multi-step routes that are often required for more complex analogs, which can suffer from low overall yields and time-consuming purification steps [1].

Synthesis Vilsmeier Yield Scale-up Building block

Functional Role as a DNA-Binding Domain: Essential Component for Targeted Drug Delivery

The 5,6,7-trimethoxyindole (TMI) moiety, which is the core of the target compound, is a well-established DNA minor groove binding unit, being the non-covalent binding domain of the potent anticancer agent duocarmycin A [1]. This property is not generic to all indoles and is crucial for the design of targeted therapeutics, where a payload must be delivered specifically to DNA.

DNA minor groove binder Duocarmycin Targeting Boron Neutron Capture Therapy BNCT

Key Application Scenarios for 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid Based on Performance Evidence


Medicinal Chemistry: Synthesis of Potent and Selective Vascular Disrupting Agents (VDAs)

Based on evidence that N-methyl-5,6,7-trimethoxyindoles exhibit potent antiproliferative activity (IC50: 22-125 nM) and high selectivity for activated over quiescent endothelial cells [1], 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is an ideal starting material for developing next-generation VDAs. Its carboxylic acid handle allows for facile coupling to diverse amine-containing fragments to explore structure-activity relationships (SAR) around the core scaffold [2].

Targeted Drug Delivery: Development of DNA Minor Groove-Binding Payloads for ADCs and BNCT

The 5,6,7-trimethoxyindole core is a validated DNA minor groove binder [1]. This compound can be used to synthesize bifunctional molecules where the TMI unit provides a non-covalent, high-affinity anchor to DNA. This is particularly valuable for designing targeted therapies such as antibody-drug conjugates (ADCs) or for delivering high-energy boron clusters in Boron Neutron Capture Therapy (BNCT), where precise DNA localization is critical for therapeutic efficacy [2].

Chemical Biology: Design and Synthesis of Hypoxia-Activated Prodrugs

The demonstrated superiority of neutral TMI side chains in achieving high Hypoxic Cytotoxicity Ratios (HCR: 34-246) compared to chloro analogs (HCR: 2.8-3.1) [1] makes this compound a preferred building block for creating hypoxia-selective prodrugs. The carboxylic acid provides a convenient point of attachment for a bioreductive trigger, allowing for the development of therapeutics that are selectively activated in the low-oxygen environment of solid tumors.

Chemical Process Development: Efficient and Scalable Synthesis of Key Intermediates

The availability of a one-step, quantitative-yield synthesis for this specific compound under adapted Vilsmeier conditions [1] makes it highly attractive for process chemistry applications. It can be reliably produced on a large scale, serving as a cost-effective and readily available advanced intermediate for the multi-step synthesis of more complex drug candidates or chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.